molecular formula C23H29D3O3S B1165241 7α-Methylthio Spironolactone-D3

7α-Methylthio Spironolactone-D3

Número de catálogo: B1165241
Peso molecular: 391.56
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7α-Methylthio Spironolactone-D3, also known as this compound, is a useful research compound. Its molecular formula is C23H29D3O3S and its molecular weight is 391.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

7α-Methylthio spironolactone-D3 is a major active metabolite of spironolactone, a well-known mineralocorticoid receptor antagonist. The compound exhibits significant pharmacokinetic properties that contribute to its therapeutic efficacy:

  • Half-life : The terminal half-life of this compound is approximately 13.8 hours, allowing for sustained action in the body compared to spironolactone itself, which has a much shorter half-life of about 1.4 hours .
  • Affinity for Androgen Receptors : It has been shown to possess an affinity for androgen receptors that is approximately 3% to 8.5% of that of dihydrotestosterone, indicating potential antiandrogenic effects .

Therapeutic Implications

The therapeutic applications of this compound primarily revolve around its role in managing conditions associated with aldosterone excess and cardiovascular diseases.

Heart Failure Management

Clinical studies have demonstrated that spironolactone and its metabolites, including this compound, significantly reduce morbidity and mortality in patients with severe heart failure. For instance:

  • A double-blind study involving 1,663 patients indicated a 30% reduction in the risk of death among those treated with spironolactone compared to placebo .
  • The study found that the frequency of hospitalization for worsening heart failure was reduced by 35% in the spironolactone group .

Metabolite Concentration Studies

Research has highlighted the importance of monitoring metabolite concentrations to optimize treatment regimens. A study assessing the concentration levels of canrenone and this compound found:

  • In patients receiving high-dose spironolactone, concentrations of both metabolites increased significantly over time, suggesting that adequate dosing is crucial for achieving therapeutic effects .

Research Applications

The unique properties of this compound make it an invaluable tool in various research contexts:

Pharmacokinetic Studies

The compound’s stable isotope form allows researchers to trace its metabolic pathways and understand its pharmacokinetics more accurately. This is particularly useful in studies examining drug interactions and the effects of different dosing strategies.

Structure-Activity Relationship Studies

The synthesis of derivatives such as 7α-thiospironolactone provides opportunities for structure-activity relationship studies aimed at optimizing the efficacy and safety profiles of spironolactone-related compounds .

Data Tables

Compound Cmax (Day 1) Cmax (Day 15) AUC (Day 15) t1/2
Spironolactone72 ng/mL80 ng/mL231 ng- hour/mL1.4 hours
Canrenone155 ng/mL181 ng/mL2,173 ng- hour/mL16.5 hours
This compound359 ng/mL391 ng/mL2,804 ng- hour/mL13.8 hours
6β-OH-7α-Methylthio Spironolactone-D3101 ng/mL125 ng/mL1,727 ng- hour/mL15.0 hours

Case Studies

  • Wound Healing Research : A study demonstrated that combining vitamin D3 with spironolactone enhances wound healing after exposure to nitrogen mustard. This combination therapy showed improved resolution of inflammation and accelerated healing processes by modulating inflammatory responses .
  • Heart Failure Trials : In clinical trials assessing high-dose spironolactone therapy, researchers noted significant increases in metabolite concentrations over time, emphasizing the need for tailored dosing regimens based on individual patient responses .

Propiedades

Fórmula molecular

C23H29D3O3S

Peso molecular

391.56

Apariencia

Purity:98.1% by HPLC; 99% atom DWhite solid

Sinónimos

7a-Methyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.